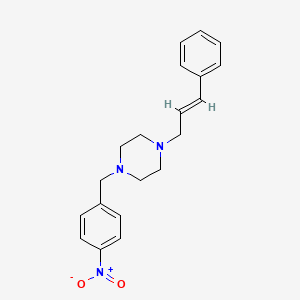![molecular formula C15H16N2O2S2 B5733329 ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate, also known as EACT, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. In
Applications De Recherche Scientifique
Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit antimicrobial effects against a wide range of bacterial and fungal pathogens.
Mécanisme D'action
The mechanism of action of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets. For example, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. For example, the compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit antimicrobial effects against a wide range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also some limitations to using ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate in lab experiments. For example, the compound is highly lipophilic, which may limit its solubility in aqueous solutions. Additionally, the mechanism of action of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate. For example, further studies are needed to fully understand the mechanism of action of the compound. Additionally, more research is needed to determine the efficacy of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate in animal models of disease. Finally, there is a need for the development of more potent and selective analogs of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate that can be used as therapeutics.
Méthodes De Synthèse
The synthesis of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate involves the reaction of ethyl 2-amino-5-methylthiophene-3-carboxylate with anilinocarbonyl sulfenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting compound is then purified through column chromatography to obtain pure ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate.
Propriétés
IUPAC Name |
ethyl 5-methyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-3-19-14(18)12-9-10(2)21-13(12)17-15(20)16-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKIOFXXKMJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)


![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)



